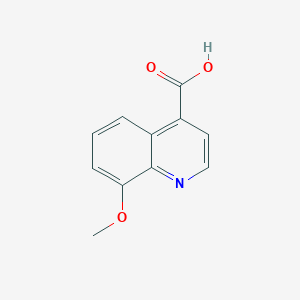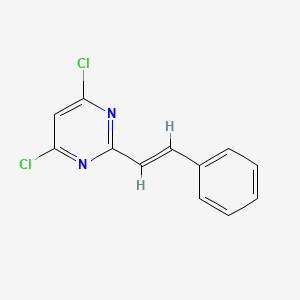
(E)-4,6-dichloro-2-styrylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4,6-Dichloro-2-styrylpyrimidine, also known as DCSP, is a small molecule organic compound that has been studied for its potential applications in medicine and biotechnology. It is a derivative of pyrimidine, a heterocyclic aromatic compound, and is composed of two chlorine atoms, one styryl group, and one pyrimidine ring. DCSP has been found to have various biochemical and physiological effects, and its chemical structure is of particular interest to scientists due to its potential to be used in a variety of applications.
Applications De Recherche Scientifique
Effets anti-inflammatoires
(E)-4,6-dichloro-2-styrylpyrimidine: a été étudié pour ses propriétés anti-inflammatoires. Des recherches suggèrent qu'il inhibe l'expression et l'activité de médiateurs inflammatoires clés, notamment la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale α, le facteur nucléaire κB et certaines interleukines . Ces effets anti-inflammatoires en font un candidat potentiel pour les interventions thérapeutiques liées aux maladies associées à l'inflammation.
Activité antivirale
Initialement reconnu pour ses propriétés antivirales, ce composé inhibe la réplication d'un large éventail de virus, y compris des membres des groupes Herpes, Picorna et Pox . Son mécanisme d'action unique empêche l'assemblage des protéines virales en nouveaux virions, ce qui en fait un candidat intéressant pour le développement de médicaments antiviraux.
Agonisme sélectif du récepteur nicotinique de l'acétylcholine α7 (nAChR)
Des études récentes ont identifié des agonistes sélectifs non canoniques pour les nAChR α7 basés sur l'échafaudage pyrimidinique 2,4,6-substitué. Ces composés activent sélectivement les nAChR α7 avec des valeurs de CE50 comprises entre 30 et 140 nM, démontrant un potentiel pour les applications neurologiques et cognitives .
Activité fongicide
Certaines 6-aryloxy-4-chloro-2-phénylpyrimidines, y compris des dérivés de ce composé, présentent une activité fongicide. Par exemple, le composé 1 (sans substitution dans le groupe phénoxy) a montré une excellente activité fongicide contre Tetranychus cucumeris .
Outils de recherche biochimique
Les chercheurs ont utilisé la 4,6-dichloropyrimidine comme réactif de départ pour synthétiser divers dérivés de pyrimidine. Sa réactivité et sa structure unique en font un outil précieux pour créer de nouveaux composés ayant des activités biologiques spécifiques .
Exploration des relations structure-activité (RSA)
Des études en cours se concentrent sur la compréhension des RSA de ce composé et d'analogues apparentés. En modifiant systématiquement la structure, les chercheurs visent à optimiser ses effets biologiques tout en minimisant la toxicité .
Mécanisme D'action
The mechanism of action of (E)-4,6-dichloro-2-styrylpyrimidine is not fully understood, but it is believed to involve the inhibition of protein kinases. This compound has been found to bind to the active sites of protein kinases, preventing them from phosphorylating proteins. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may explain its potential applications in drug development.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may explain its potential applications in drug development. Additionally, this compound has been found to have antiviral, antifungal, and anti-inflammatory effects. It has also been found to inhibit the activity of protein kinases, which are enzymes that regulate the activity of proteins in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (E)-4,6-dichloro-2-styrylpyrimidine in lab experiments has several advantages and limitations. One advantage is its low cost and availability, as this compound is readily available and can be synthesized using a variety of methods. Additionally, this compound has been found to have various biochemical and physiological effects, making it a useful tool for studying the effects of drugs and other compounds on cells and organisms. However, this compound has a relatively short half-life, meaning that it must be used quickly after it is synthesized. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects on cells and organisms.
Orientations Futures
There are several potential future directions for the study of (E)-4,6-dichloro-2-styrylpyrimidine. One potential direction is to further investigate its potential applications in drug development. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on cells and organisms. Furthermore, further research could be conducted to explore the potential of this compound as an inhibitor of protein kinases. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of enzymes involved in the metabolism of drugs.
Méthodes De Synthèse
(E)-4,6-dichloro-2-styrylpyrimidine can be synthesized by a variety of methods, including the Grignard reaction, the Wittig reaction, and the Suzuki coupling reaction. The Grignard reaction involves the reaction of a halogenated pyrimidine with a Grignard reagent, such as magnesium bromide, to form a pyrimidine-Grignard intermediate, which can then be reacted with a styryl halide to produce this compound. The Wittig reaction involves the reaction of a halogenated pyrimidine with a phosphonium salt, followed by reaction with a styryl halide to produce this compound. The Suzuki coupling reaction involves the reaction of a halogenated pyrimidine with a palladium catalyst, followed by reaction with a styryl halide to produce this compound.
Propriétés
IUPAC Name |
4,6-dichloro-2-[(E)-2-phenylethenyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2/c13-10-8-11(14)16-12(15-10)7-6-9-4-2-1-3-5-9/h1-8H/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWCSGSRXYDRKP-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
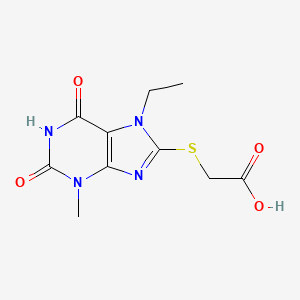
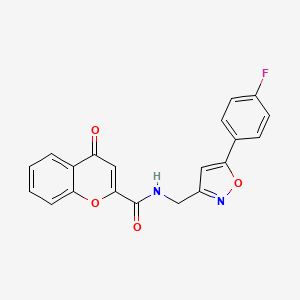
![4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol](/img/structure/B2383501.png)

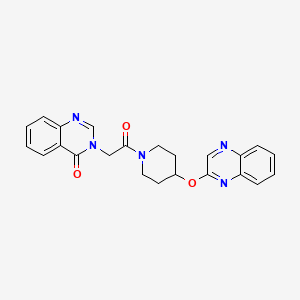
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate](/img/structure/B2383506.png)
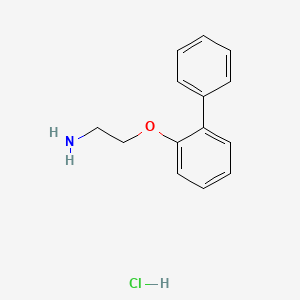
![N-(2-carbamoylbenzofuran-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2383510.png)
![2-(4-chlorophenyl)-N-cyclohexyl-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2383512.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)

![N-[1-(3-Fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2383518.png)
![(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid](/img/structure/B2383519.png)
